molecular formula C23H27N3O B4521683 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole

1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole

Cat. No.: B4521683
M. Wt: 361.5 g/mol
InChI Key: MZHIASFUGXFBJY-UHFFFAOYSA-N
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Description

1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole is a synthetic indole derivative characterized by a 5-methyl-substituted indole core linked via a 3-oxopropyl chain to a 4-benzylpiperazine moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with receptor-binding activity, while the piperazine group enhances solubility and pharmacokinetic properties. The benzyl substitution on the piperazine ring may modulate lipophilicity, influencing blood-brain barrier penetration or receptor affinity.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(5-methylindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-19-7-8-22-21(17-19)9-11-25(22)12-10-23(27)26-15-13-24(14-16-26)18-20-5-3-2-4-6-20/h2-9,11,17H,10,12-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHIASFUGXFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-benzylpiperazine can be reacted with a suitable electrophile to form the desired intermediate.

    Linking the Indole and Piperazine Units: The final step involves coupling the indole core with the piperazine intermediate. This can be achieved through a condensation reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) to maximize efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) to reduce ketone groups to alcohols.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[3-(4-Benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.

    Biological Studies: Used as a probe to study receptor-ligand interactions, particularly in the context of serotonin and dopamine receptors.

    Chemical Biology: Employed in the development of chemical tools to modulate biological pathways, aiding in the understanding of complex biological systems.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Indole Substitution : The target compound’s 5-methyl group contrasts with 5-methoxy () or 2-methyl () substitutions, which may alter electronic properties and steric interactions.
  • Linker Diversity : The 3-oxopropyl chain in the target compound differs from oxadiazole () or direct methylene () linkers, impacting conformational flexibility and polarity.

Physicochemical Properties

  • Melting Points: The higher melting point of compound 21 (328°C, ) compared to 19b (248°C) correlates with increased hydrogen bonding from pyrazolinone and hydrazone groups. The target compound’s 3-oxo and benzyl groups may similarly influence crystallinity .
  • Solubility : The piperazine moiety in the target compound likely enhances aqueous solubility relative to oxadiazole derivatives (), though the benzyl group may counterbalance this effect .

Analytical Characterization

Crystallographic tools such as SHELXL () and visualization software like ORTEP-3 () and WinGX () are critical for resolving 3D structures of similar compounds. These methods could confirm the target compound’s conformation, particularly the orientation of the benzylpiperazine group relative to the indole core .

Biological Activity

1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole, also referred to as compound U-51754, is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the area of pharmacology. This compound exhibits a complex structure that suggests a variety of mechanisms of action, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 295.4 g/mol. The compound features a piperazine ring, which is known to enhance the bioactivity of various pharmacological agents.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

Compound Cancer Type IC50 (μM) Mechanism of Action
U-51754MCF-7 (Breast)2.00Induction of apoptosis
U-51754HepG2 (Liver)5.00Cell cycle arrest
U-51754PC3 (Prostate)4.50Inhibition of proliferation

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and survival.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and pathways involved in cell signaling. It has been shown to act as an antagonist for certain chemokine receptors, which play a role in inflammation and cancer metastasis. Specifically, the structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance receptor binding affinity and selectivity .

Case Studies

A notable case study involved the evaluation of this compound in vitro against human cancer cell lines. The study demonstrated that this compound significantly inhibited cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further drug development.

Pharmacokinetics and Toxicology

Pharmacokinetic studies revealed that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments indicated low cytotoxicity towards normal cell lines, highlighting its selective action against cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole
Reactant of Route 2
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1-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-methyl-1H-indole

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